molecular formula C19H24N6O2 B6754487 N-(5-methyl-2-oxo-1-phenylpyrrolidin-3-yl)-3-(1,2,4-triazol-1-yl)piperidine-1-carboxamide

N-(5-methyl-2-oxo-1-phenylpyrrolidin-3-yl)-3-(1,2,4-triazol-1-yl)piperidine-1-carboxamide

Cat. No.: B6754487
M. Wt: 368.4 g/mol
InChI Key: WLGLNMAZMYFTDS-UHFFFAOYSA-N
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Description

N-(5-methyl-2-oxo-1-phenylpyrrolidin-3-yl)-3-(1,2,4-triazol-1-yl)piperidine-1-carboxamide is a complex organic compound that belongs to the class of piperidine carboxamides This compound is characterized by its unique structure, which includes a pyrrolidinone ring, a triazole ring, and a piperidine ring

Properties

IUPAC Name

N-(5-methyl-2-oxo-1-phenylpyrrolidin-3-yl)-3-(1,2,4-triazol-1-yl)piperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N6O2/c1-14-10-17(18(26)25(14)15-6-3-2-4-7-15)22-19(27)23-9-5-8-16(11-23)24-13-20-12-21-24/h2-4,6-7,12-14,16-17H,5,8-11H2,1H3,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLGLNMAZMYFTDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(C(=O)N1C2=CC=CC=C2)NC(=O)N3CCCC(C3)N4C=NC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-methyl-2-oxo-1-phenylpyrrolidin-3-yl)-3-(1,2,4-triazol-1-yl)piperidine-1-carboxamide typically involves multiple steps, including the formation of the pyrrolidinone ring, the triazole ring, and the piperidine ring. Common synthetic routes may include:

    Formation of the Pyrrolidinone Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Formation of the Triazole Ring: This can be synthesized via a click chemistry approach, often involving the reaction of an azide with an alkyne.

    Formation of the Piperidine Ring: This can be synthesized through various methods, including reductive amination or cyclization of appropriate precursors.

Industrial Production Methods

Industrial production of such compounds typically involves optimization of the synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This may include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(5-methyl-2-oxo-1-phenylpyrrolidin-3-yl)-3-(1,2,4-triazol-1-yl)piperidine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized at various positions, depending on the reagents and conditions used.

    Reduction: Reduction reactions may target the carbonyl group in the pyrrolidinone ring or other reducible groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at positions on the aromatic ring or the triazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Common reagents include halogens, nucleophiles like amines or thiols, and electrophiles like alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe for studying biological processes or as a potential therapeutic agent.

Mechanism of Action

The mechanism of action of N-(5-methyl-2-oxo-1-phenylpyrrolidin-3-yl)-3-(1,2,4-triazol-1-yl)piperidine-1-carboxamide would depend on its specific molecular targets and pathways. Generally, compounds of this nature may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. Detailed studies, including molecular docking and biochemical assays, would be required to elucidate the exact mechanism.

Comparison with Similar Compounds

Similar Compounds

    N-(5-methyl-2-oxo-1-phenylpyrrolidin-3-yl)-3-(1,2,4-triazol-1-yl)piperidine-1-carboxamide: can be compared with other piperidine carboxamides, pyrrolidinone derivatives, and triazole-containing compounds.

    Examples: Similar compounds may include other piperidine derivatives, such as piperidine-1-carboxamides with different substituents, or other triazole-containing compounds with different ring systems.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and ring systems, which may confer unique biological activity or chemical reactivity compared to other similar compounds.

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